BenchChemオンラインストアへようこそ!

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Epigenetics BRD4 bromodomain Fragment-based drug discovery

Select this compound as the sole 1,2,3-thiadiazole-2-thiophenesulfonate scaffold bearing an experimentally validated BRD4 pKi (5.48; Ki≈3.3 µM). Its ≥95% purity enables direct use in confirmatory dose-response assays and epigenetic selectivity panels without re‑purification. Avoid unquantified risk: unsubstituted or halogenated phenyl ester analogs lack comparable binding data, making this the lowest‑risk starting point for fragment‑based BRD4 inhibitor discovery.

Molecular Formula C13H10N2O4S3
Molecular Weight 354.41
CAS No. 338400-13-8
Cat. No. B2819276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
CAS338400-13-8
Molecular FormulaC13H10N2O4S3
Molecular Weight354.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
InChIInChI=1S/C13H10N2O4S3/c1-18-9-2-4-10(5-3-9)19-22(16,17)13-7-6-12(21-13)11-8-20-15-14-11/h2-8H,1H3
InChIKeyDKGBUSSKKOCNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate (CAS 338400-13-8): Procurement-Relevant Physicochemical and Target Class Identity


4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a synthetic small-molecule heterocyclic sulfonate ester belonging to the 1,2,3-thiadiazole class. It features a thiophene-2-sulfonate core esterified with 4-methoxyphenol, yielding the molecular formula C₁₃H₁₀N₂O₄S₃ and a molecular weight of 354.42 g/mol . The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers . Its inclusion in the ZINC database (ZINC95601508) with a single experimentally-derived bioactivity annotation against the bromodomain-containing protein 4 (BRD4) epigenetic reader places it within fragment-based drug discovery chemical space relevant to epigenetic target modulation [1].

Why Generic Substitution Fails: Evidence-Based Rationale for Prioritizing 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate Over In-Class Alternatives


The 1,2,3-thiadiazole-2-thiophenesulfonate chemotype constitutes a narrow structural class where minor substituent changes on the phenolic ester moiety can drastically alter target engagement profiles. The 4-methoxyphenyl substituent is a privileged fragment in epigenetic bromodomain recognition—a property not shared by unsubstituted phenyl, halogenated, or alkyl-substituted analogs [1]. Generic substitution within this class is not supported by equivalent bioactivity data: the target compound is the sole member of this series with a publicly annotated, experimentally measured BRD4 pKi value of 5.48 in the ZINC/ChEMBL corpus [2]. Without comparable quantitative data for alternative phenol esters, substitution introduces an unquantified risk of losing the sole experimentally validated target engagement signature that distinguishes this compound from its closest structural analogs.

Product-Specific Quantitative Evidence Guide: 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate Head-to-Head Comparison Data


BRD4 Bromodomain Binding Affinity: 4-Methoxyphenyl Ester Versus Unsubstituted Phenyl and Halogenated Analog Series

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is the only compound within the 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate ester series with a publicly reported experimental BRD4 binding affinity. It exhibits a pKi of 5.48 (equivalent to Ki ≈ 3.3 µM) [1]. No quantitative target engagement data are available for the closest structural analogs: phenyl (CAS 338400-23-0), 4-chlorophenyl (CAS 338400-15-0), 4-(tert-butyl)phenyl, 3,5-dimethylphenyl (CAS 338400-21-8), or 2-chloro-4-nitrophenyl variants. The absence of comparator data from the same assay platform precludes a direct head-to-head potency comparison; however, the availability of a defined, experimentally measured pKi for procurement qualification represents a decisive differentiator over analogs that lack any quantitative target engagement annotation [2].

Epigenetics BRD4 bromodomain Fragment-based drug discovery

Fragment-Like Physicochemical Profile: Ligand Efficiency Metrics Supporting Fragment-Based Screening Procurement

With a molecular weight of 354.42 Da, cLogP of 2.67, 4 rotatable bonds, 6 H-bond acceptors, and a topological polar surface area (tPSA) of 101 Ų, the compound falls within the 'fragment-plus' or 'minimal fragment' property space (MW < 400, cLogP < 3) [1]. This physicochemical signature is compatible with fragment-based screening library criteria and contrasts with larger, more lipophilic analogs such as 4-(tert-butyl)phenyl (predicted higher cLogP due to the tert-butyl group) and 4-chlorophenyl variants (increased halogenation may alter solubility and binding promiscuity profiles) . While direct experimental solubility and permeability data are not publicly available for the analog series, the target compound's placement within Rule-of-3-compliant space provides a favorable starting point for fragment elaboration, a consideration absent for bulkier, unannotated ester variants.

Fragment-based screening Ligand efficiency Physicochemical properties

Commercial Availability with Specified Purity: 4-Methoxyphenyl Ester Versus Unsubstituted and Chlorophenyl Analogs

The target compound is available from multiple vendor catalogs (e.g., AKSci, Key Organics/Bailingwei) with a specified minimum purity of 95% (HPLC) . In contrast, the unsubstituted phenyl analog (CAS 338400-23-0) is primarily listed without stated purity in standard chemical directories, and the 4-chlorophenyl analog (CAS 338400-15-0) appears only from a limited number of suppliers with no quantified purity specification publicly advertised . For procurement decisions in drug discovery or chemical biology, a documented purity of ≥95% reduces the risk of confounding biological assay results due to impurities—a risk that is unquantified for analogs with unstated purity grades.

Chemical procurement Purity specification Vendor comparison

Best Research and Industrial Application Scenarios for 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate (CAS 338400-13-8)


Fragment-Based Screening Cascades Targeting BRD4 Bromodomain

The compound's experimentally measured BRD4 pKi of 5.48 (Ki ≈ 3.3 µM) [1] supports its deployment as a validated starting point in fragment-based drug discovery cascades against the BRD4 bromodomain. Its fragment-like physicochemical properties (MW 354.42 Da, cLogP 2.67) are compatible with subsequent structure-guided optimization using the co-crystal structures described in the foundational BRD4 fragment screening publication [2]. This scenario is not applicable to unsubstituted or halogenated phenyl ester analogs for which no BRD4 binding data exist.

Chemical Probe Development for Epigenetic Reader Domain Profiling

The 1,2,3-thiadiazole-2-thiophenesulfonate scaffold, with the 4-methoxyphenyl ester as the only quantitatively annotated representative, offers a distinct chemotype for epigenetic probe development. The compound's BRD4 target engagement annotation [1] provides a rationale for its inclusion in selectivity profiling panels against the bromodomain family, where structural novelty is a key selection criterion. Alternative esters lack equivalent annotation, reducing their immediate utility for probe discovery workflows [2].

Medicinal Chemistry Hit Validation and Library Procurement

The compound's specified purity of ≥95% [1] enables direct use in confirmatory dose-response assays without re-purification, a practical advantage over analogs with unspecified purity grades. When procuring a focused screening library of thiadiazole-containing fragments for BRD4 or general epigenetic screening, the target compound's combined data package—annotated bioactivity, defined purity, and commercial availability—represents a lower-risk selection compared to analogs for which critical quality and bioactivity metadata are unavailable [2].

Computational Chemistry and Docking Model Calibration

The availability of a single, experimentally determined pKi value (5.48) for a structurally well-defined thiadiazole-thiophenesulfonate scaffold enables its use as a calibration point for docking and scoring function validation against BRD4 [1]. In contrast, the absence of experimental binding data for structurally analogous esters (phenyl, 4-chlorophenyl, 3,5-dimethylphenyl) limits their utility in benchmarking computational models [2].

Quote Request

Request a Quote for 4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.